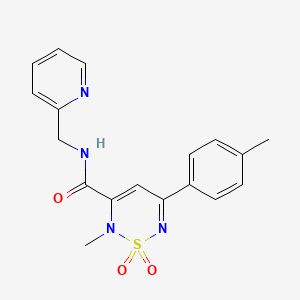![molecular formula C15H24N2O3S B4727397 5-[(dimethylamino)sulfonyl]-2-methyl-N-(3-methylbutyl)benzamide](/img/structure/B4727397.png)
5-[(dimethylamino)sulfonyl]-2-methyl-N-(3-methylbutyl)benzamide
Overview
Description
5-[(dimethylamino)sulfonyl]-2-methyl-N-(3-methylbutyl)benzamide, also known as DMSB, is a chemical compound that has been widely used in scientific research. DMSB is a sulfonylurea compound that has been studied for its potential as a therapeutic agent for various diseases, including diabetes, cancer, and inflammation. The purpose of
Mechanism of Action
The mechanism of action of 5-[(dimethylamino)sulfonyl]-2-methyl-N-(3-methylbutyl)benzamide is not fully understood. However, studies have shown that this compound may act on multiple targets, including ion channels, enzymes, and receptors. In diabetes research, this compound has been shown to activate ATP-sensitive potassium channels and increase intracellular calcium levels, leading to insulin secretion. In cancer research, this compound has been shown to inhibit the activity of histone deacetylases, leading to the induction of apoptosis. In inflammation research, this compound has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In diabetes research, this compound has been shown to improve glucose tolerance, increase insulin secretion, and enhance glucose uptake in skeletal muscle. In cancer research, this compound has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
Advantages and Limitations for Lab Experiments
One advantage of using 5-[(dimethylamino)sulfonyl]-2-methyl-N-(3-methylbutyl)benzamide in lab experiments is its high potency and specificity. This compound has been shown to have a strong effect on its target molecules, making it a useful tool for studying their function. However, one limitation of using this compound is its potential toxicity. This compound has been shown to have cytotoxic effects on some cell lines, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 5-[(dimethylamino)sulfonyl]-2-methyl-N-(3-methylbutyl)benzamide. In diabetes research, future studies could focus on the potential use of this compound as a therapeutic agent for the treatment of type 2 diabetes. In cancer research, future studies could focus on the development of this compound derivatives with improved efficacy and lower toxicity. In inflammation research, future studies could focus on the potential use of this compound as a therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis. Overall, the study of this compound has the potential to lead to the development of new therapeutic agents for a variety of diseases.
Scientific Research Applications
5-[(dimethylamino)sulfonyl]-2-methyl-N-(3-methylbutyl)benzamide has been extensively studied for its potential as a therapeutic agent for various diseases. In diabetes research, this compound has been shown to stimulate insulin secretion and improve glucose tolerance in animal models. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines.
properties
IUPAC Name |
5-(dimethylsulfamoyl)-2-methyl-N-(3-methylbutyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3S/c1-11(2)8-9-16-15(18)14-10-13(7-6-12(14)3)21(19,20)17(4)5/h6-7,10-11H,8-9H2,1-5H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAHISRNFZKZONA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N(C)C)C(=O)NCCC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



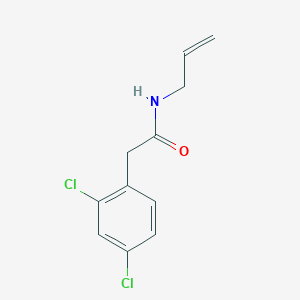
![N-butyl-5-(4-ethoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4727333.png)
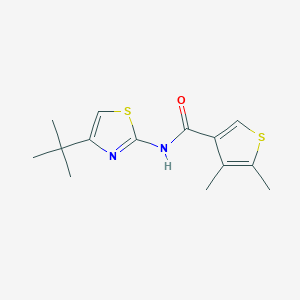
![N-({4-[(4-oxo-3(4H)-quinazolinyl)methyl]cyclohexyl}carbonyl)glycine](/img/structure/B4727345.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~1~-{2-[(2-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4727348.png)
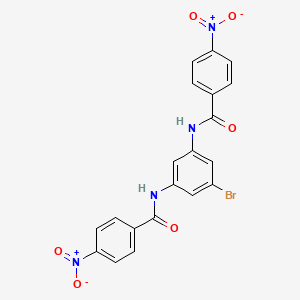
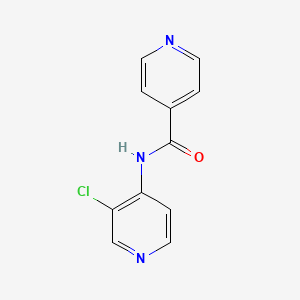
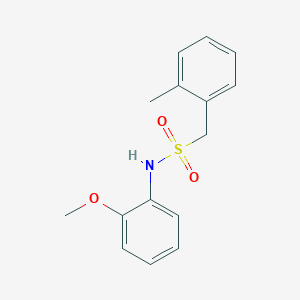
![4-chloro-N-[2-(phenylthio)phenyl]benzenesulfonamide](/img/structure/B4727381.png)


![diethyl 5-({[(2-furylmethyl)amino]carbonothioyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4727407.png)
![N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(4-morpholinyl)benzyl]glycinamide](/img/structure/B4727416.png)
